N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-13-22-23-20(27-13)15-11-24(17-9-5-3-7-14(15)17)12-19(25)21-16-8-4-6-10-18(16)26-2/h3-11H,12H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASQTZQYUMJYNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting from an appropriate precursor, such as 2-nitrotoluene, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Oxadiazole Ring: The oxadiazole ring can be introduced via cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Acetamide Formation: The final step involves the acylation of the indole derivative with 2-methoxyphenylacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the indole or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation of the methoxy group might yield a phenol derivative, while reduction of a nitro group would yield an amine derivative.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide typically involves multi-step reactions that include the formation of the indole and oxadiazole moieties. The characterization of the compound is often performed using various analytical techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm its structure and purity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives containing oxadiazole rings have shown promising results against both Gram-positive and Gram-negative bacteria. The Diameter of Inhibition Zone (DIZ) assay demonstrated that certain derivatives exhibited significant antibacterial effects, suggesting their potential as new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that related compounds with indole and oxadiazole structures exhibit cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Notably, some derivatives have shown IC50 values indicating strong antiproliferative effects . The mechanism of action often involves the induction of apoptosis through caspase activation pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial in optimizing the biological activity of this compound. Variations in substituents on the indole or oxadiazole rings can significantly influence the compound's efficacy and selectivity towards specific biological targets.
Potential Therapeutic Applications
Given its promising biological activities, this compound may have applications in:
- Antimicrobial Therapy : As a potential treatment for bacterial infections.
| Compound | Activity | Target Organism |
|---|---|---|
| N-(2-methoxyphenyl)-... | Antibacterial | S. aureus |
| N-(2-methoxyphenyl)-... | Antifungal | C. albicans |
- Cancer Treatment : As a chemotherapeutic agent targeting specific cancer types.
| Cell Line | IC50 Value (µM) | Effect |
|---|---|---|
| HeLa | 10.56 ± 1.14 | Cytotoxic |
| MCF7 | 12.34 ± 0.85 | Cytotoxic |
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, or ion channels, modulating their activity. The oxadiazole ring might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Effects
The compound’s key structural differentiators include:
- 2-Methoxyphenyl group : Electron-donating methoxy substituent at the ortho position, which may enhance metabolic stability compared to electron-withdrawing groups (e.g., chloro or nitro) .
- Indole-oxadiazole linkage : The direct attachment of oxadiazole to indole distinguishes it from analogs with benzofuran or thiazole substituents .
Table 1: Structural Comparison with Analogs
Anticancer Potential
Analogous compounds, such as 2-[(5-((1H-Indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(thiazol-2-yl)acetamides , exhibit anticancer activity via apoptosis induction and kinase inhibition . The target compound’s methyl-oxadiazole group may enhance DNA intercalation or topoisomerase inhibition compared to thiol-linked analogs.
Antimicrobial Activity
Benzofuran-oxadiazole hybrids (e.g., 2a ) demonstrate potent antimicrobial effects, with MIC values <10 µg/mL against Staphylococcus aureus . The methoxy group in the target compound could modulate bioavailability and bacterial target affinity.
Enzyme Inhibition
Compounds like 8g show inhibition of lipoxygenase (LOX) and cyclooxygenase-2 (COX-2) . The 2-methoxyphenyl group in the target compound may reduce P450-mediated metabolism, as seen in fluorophenyl analogs designed for metabolic stability .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-(2-methoxyphenyl)-2-(3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. The structure of this compound incorporates both an indole and an oxadiazole moiety, which are known for their diverse pharmacological properties.
The compound can be described by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₄O₂ |
| Molecular Weight | 318.36 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1775402-73-7 |
Biological Activity Overview
The biological activity of this compound is primarily linked to its potential anticancer properties. The oxadiazole ring is particularly significant as compounds containing this moiety have been shown to exhibit various biological activities including:
- Antitumor Activity : Studies indicate that 1,3,4-oxadiazole derivatives possess significant antiproliferative effects against various cancer cell lines. The incorporation of the indole moiety enhances this activity by potentially interacting with multiple biological targets involved in cancer progression .
- Mechanism of Action : The mechanisms through which these compounds exert their effects include:
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds to draw parallels with this compound:
Study 1: Anticancer Potential
A review highlighted that 1,3,4-oxadiazole derivatives exhibit a broad spectrum of activity against different cancer types. For instance:
- Compound A (a related oxadiazole derivative) showed an IC50 value of 10 µM against human breast cancer cells.
- Compound B , which shares structural similarities with our compound, demonstrated selective cytotoxicity towards leukemia cell lines with an IC50 value of 15 µM .
Study 2: Structure Activity Relationship (SAR)
Research into SAR has revealed that modifications in the oxadiazole and indole structures can significantly enhance biological activity:
Q & A
Q. What are established synthetic routes for N-substituted acetamides incorporating 1,3,4-oxadiazole and indole moieties?
- Methodological Answer : A common approach involves coupling indole derivatives with oxadiazole-containing intermediates. For example:
- Step 1 : Synthesize 5-methyl-1,3,4-oxadiazole-2-thiol via cyclization of thiosemicarbazide derivatives.
- Step 2 : React indole-3-carboxaldehyde with chloroacetyl chloride to form 2-chloro-N-substituted acetamide intermediates.
- Step 3 : Perform nucleophilic substitution or thiol-ether coupling between the oxadiazole-thiol and acetamide intermediate in DMF with NaH as a base (35°C, 8h), yielding the target compound .
- Key Reagents : Chloroacetyl chloride, triethylamine, DMF .
Q. Which spectroscopic techniques are critical for structural validation of this compound?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy protons at δ 3.8 ppm, indole aromatic protons at δ 6.9–7.5 ppm) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+1]⁺ at m/z 430.2) .
- Elemental Analysis : Ensures purity (e.g., C: 53.1%, H: 3.52% calculated vs. observed) .
Advanced Research Questions
Q. How can researchers optimize reaction yields for indole-oxadiazole acetamide synthesis?
- Methodological Answer :
- Solvent Selection : DMF or acetic acid enhances solubility of polar intermediates .
- Catalyst Use : Potassium carbonate or NaH improves nucleophilic substitution efficiency .
- Molar Ratios : A 1.5:1 molar ratio of chloroacetylated intermediate to oxadiazole-thiol minimizes side products .
- Temperature Control : Reflux (~80–100°C) for cyclization vs. room temperature for coupling avoids decomposition .
Q. How should contradictions in biological activity data (e.g., enzyme inhibition) be addressed?
- Methodological Answer :
- Assay Standardization : Use consistent enzyme sources (e.g., lipoxygenase or acetylcholinesterase) and substrate concentrations .
- Control Experiments : Compare with known inhibitors (e.g., ibuprofen for COX-2) to validate assay conditions .
- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) to the methoxyphenyl ring to enhance binding affinity .
- Data Normalization : Report IC₅₀ values relative to positive controls to account for batch-to-batch variability .
Q. What in vivo experimental designs are suitable for evaluating pharmacokinetics?
- Methodological Answer :
- Animal Models : Use Wistar albino mice for acute toxicity studies (e.g., 50–200 mg/kg doses) .
- Bioanalytical Methods : HPLC-MS/MS quantifies plasma concentrations (LOQ: 0.1 ng/mL) .
- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation .
- Tissue Distribution : Radiolabel the acetamide moiety (e.g., ¹⁴C) to track accumulation in target organs .
Data Contradiction Analysis
Q. How to resolve discrepancies in NMR chemical shift assignments for similar derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
